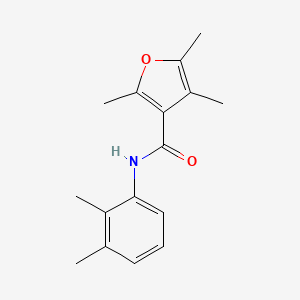
1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicine and agriculture. This compound is commonly referred to as MPEP and is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mécanisme D'action
MPEP acts as a selective antagonist of 1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activity of 1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone, MPEP can modulate the release of various neurotransmitters, including glutamate and dopamine, which play a critical role in synaptic plasticity and learning and memory.
Biochemical and Physiological Effects:
MPEP has been shown to have a range of biochemical and physiological effects, including the modulation of synaptic plasticity, the regulation of neuronal excitability, and the modulation of neurotransmitter release. MPEP has also been shown to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of MPEP is its high selectivity for 1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone, which allows for the specific modulation of this receptor without affecting other receptors. However, one limitation of MPEP is its poor solubility in water, which can make it difficult to administer in certain experimental conditions.
Orientations Futures
There are several future directions for research on MPEP, including the investigation of its potential as a therapeutic agent for various psychiatric disorders, the development of more potent and selective 1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone antagonists, and the exploration of its potential applications in agriculture, such as the modulation of plant growth and development.
In conclusion, 1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone or MPEP is a potent and selective antagonist of 1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone that has potential applications in various fields. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied, and there are several future directions for research on this compound.
Méthodes De Synthèse
The synthesis of MPEP involves the reaction of 1-phenyl-4-pyrazolecarboxylic acid with morpholine and ethyl chloroformate in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain pure MPEP.
Applications De Recherche Scientifique
MPEP has been extensively studied for its potential applications in various fields, including neuroscience, psychiatry, and drug development. In neuroscience, MPEP has been used as a tool to study the role of 1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone in synaptic plasticity and learning and memory. In psychiatry, MPEP has been investigated as a potential treatment for various psychiatric disorders, including anxiety, depression, and addiction.
Propriétés
IUPAC Name |
1-morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c19-15(17-6-8-20-9-7-17)10-13-11-16-18(12-13)14-4-2-1-3-5-14/h1-5,11-12H,6-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOVARYDQGXEMGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CC2=CN(N=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Morpholin-4-yl-2-(1-phenylpyrazol-4-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

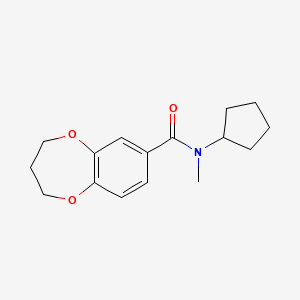
![[5-Methyl-1-(4-methylphenyl)pyrazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7472947.png)
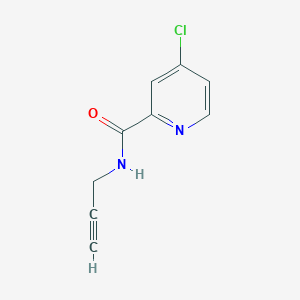
![1-Fluoro-3-[(4-methylphenyl)sulfonylmethyl]benzene](/img/structure/B7472961.png)
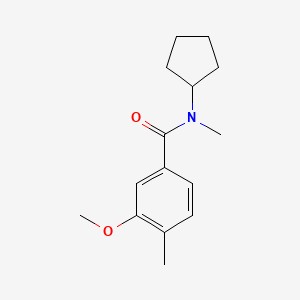
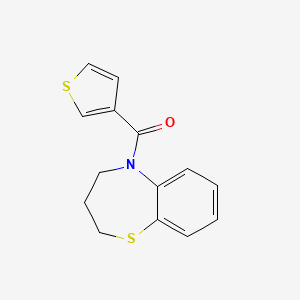
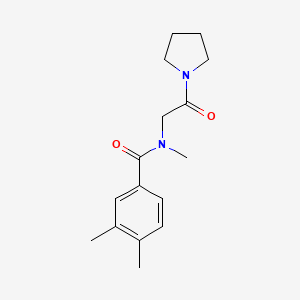

![3-[(4-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472987.png)
![3-[(2-Chlorophenyl)methyl]-1-ethylpyrimidine-2,4-dione](/img/structure/B7472999.png)
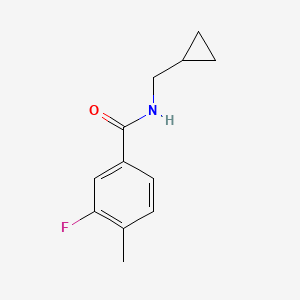
![N-[4-(1,3-thiazol-2-yl)phenyl]cyclopropanecarboxamide](/img/structure/B7473018.png)
